molecular formula C15H14ClN3S B8331553 2-Chloro-N-mesitylthieno[3,2-d]pyrimidin-4-amine

2-Chloro-N-mesitylthieno[3,2-d]pyrimidin-4-amine

Cat. No.: B8331553
M. Wt: 303.8 g/mol
InChI Key: GMNREXBYJLYNMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-mesitylthieno[3,2-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C15H14ClN3S and its molecular weight is 303.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H14ClN3S

Molecular Weight

303.8 g/mol

IUPAC Name

2-chloro-N-(2,4,6-trimethylphenyl)thieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C15H14ClN3S/c1-8-6-9(2)12(10(3)7-8)18-14-13-11(4-5-20-13)17-15(16)19-14/h4-7H,1-3H3,(H,17,18,19)

InChI Key

GMNREXBYJLYNMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=NC(=NC3=C2SC=C3)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,4-dichlorothieno[3,2-d]pyrimidine (148 mg, 0.73 mmol), TFA (0.17 mL, 2.19 mmol) in TFE (2 mL) was added 2,4,6-trimethylaniline (0.15 mg, 1.1 mmol) in a sealed tube. The reaction was stirred at 90° C. for 15 h. The reaction mixture was diluted with CH2Cl2 and washed with saturated NaHCO3 solution (3×20 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by column chromatography eluting with Hexanes:ethyl acetate (4:1) to afford the product as a white solid (51.4 mg, 23%):
Quantity
148 mg
Type
reactant
Reaction Step One
Name
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
0.15 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
23%

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